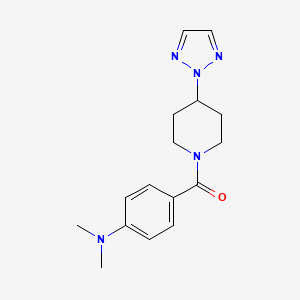
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a dimethylamino group, making it a versatile molecule for further chemical modifications and applications.
作用机制
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds, facilitated by the carbonyl group incorporated in its structure . The triazole ring can act as both a hydrogen bond acceptor and donor , offering various types of binding to the target enzyme.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with triazole compounds . For instance, some triazole derivatives have been found to function as caspase-3, 8, and Bax activators, as well as down-regulators of the antiapoptotic Bcl2, classifying them as apoptotic inducers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain enzymes or other molecules in the biological system could affect the compound’s interaction with its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the dimethylamino group can be added through reductive amination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dimethylamino group can be oxidized to form a nitro group.
Reduction: : The triazole ring can be reduced to form an amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperidines.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as an antimicrobial agent.
Medicine: : It has been investigated for its pharmacological properties, including its potential use as a drug candidate.
Industry: : It can be used in the development of new materials and chemical processes.
相似化合物的比较
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazole derivatives, piperidine derivatives, and compounds containing dimethylamino groups. These compounds may have similar applications but differ in their chemical properties and biological activities.
List of Similar Compounds
Triazole derivatives: : Various triazole-based compounds used in pharmaceuticals and materials science.
Piperidine derivatives: : Piperidine and its derivatives used in organic synthesis and drug development.
Dimethylamino compounds: : Compounds containing dimethylamino groups used in various chemical reactions and applications.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)14-5-3-13(4-6-14)16(22)20-11-7-15(8-12-20)21-17-9-10-18-21/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCEZCDFYWLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
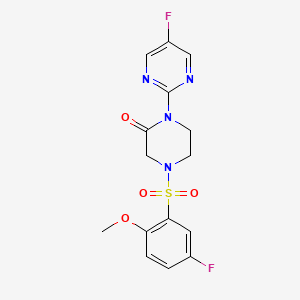
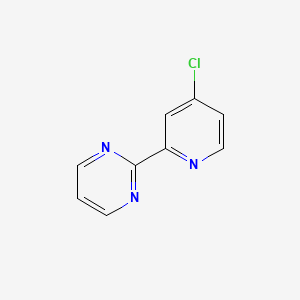

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
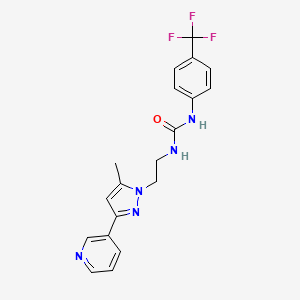
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
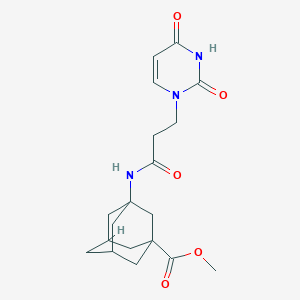
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
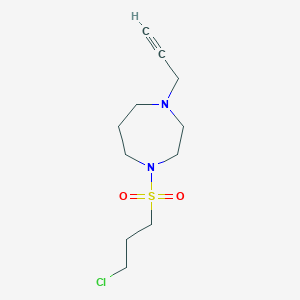
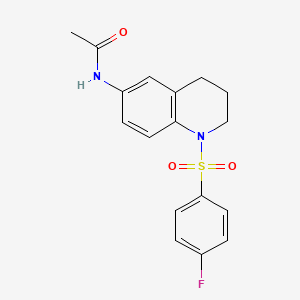
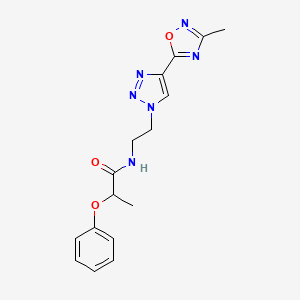
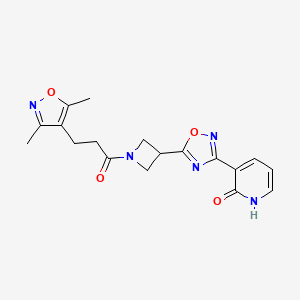
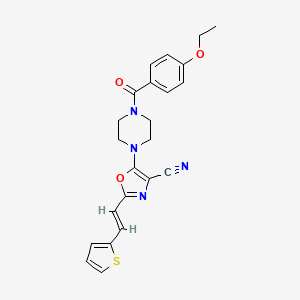
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2983209.png)
